3-(1-(4-Chlorophenyl)-3-oxobutyl)-4-hydroxy-2H-1-benzopyran-2-one sodium salt
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Overview
Description
3-(1-(4-Chlorophenyl)-3-oxobutyl)-4-hydroxy-2H-1-benzopyran-2-one sodium salt is a complex organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by its unique structure, which includes a chlorophenyl group, an oxobutyl chain, and a benzopyran core. It is often used in various scientific research applications due to its diverse chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(4-Chlorophenyl)-3-oxobutyl)-4-hydroxy-2H-1-benzopyran-2-one sodium salt typically involves multiple steps. One common method starts with the preparation of the benzopyran core, followed by the introduction of the chlorophenyl group and the oxobutyl chain. The final step involves the formation of the sodium salt.
Preparation of Benzopyran Core: The benzopyran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of Chlorophenyl Group: The chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and a suitable catalyst such as aluminum chloride.
Formation of Oxobutyl Chain: The oxobutyl chain can be formed through a Claisen condensation reaction involving an ester and a ketone.
Formation of Sodium Salt: The final step involves the neutralization of the compound with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(1-(4-Chlorophenyl)-3-oxobutyl)-4-hydroxy-2H-1-benzopyran-2-one sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.
Hydrolysis: The ester or ketone groups in the compound can be hydrolyzed under acidic or basic conditions to form corresponding carboxylic acids or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar solvents, elevated temperatures.
Hydrolysis: Hydrochloric acid, sodium hydroxide, aqueous conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
3-(1-(4-Chlorophenyl)-3-oxobutyl)-4-hydroxy-2H-1-benzopyran-2-one sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(1-(4-Chlorophenyl)-3-oxobutyl)-4-hydroxy-2H-1-benzopyran-2-one sodium salt involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.
Pathways: It may modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxycoumarin: A structurally similar compound with anticoagulant properties.
Warfarin: A well-known anticoagulant that shares the benzopyran core structure.
Dicoumarol: Another anticoagulant with a similar mechanism of action.
Uniqueness
3-(1-(4-Chlorophenyl)-3-oxobutyl)-4-hydroxy-2H-1-benzopyran-2-one sodium salt is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chlorophenyl group and oxobutyl chain differentiate it from other benzopyran derivatives, potentially leading to unique applications and effects.
Properties
CAS No. |
169385-03-9 |
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Molecular Formula |
C19H14ClNaO4 |
Molecular Weight |
364.8 g/mol |
IUPAC Name |
sodium;3-[1-(4-chlorophenyl)-3-oxobutyl]-2-oxochromen-4-olate |
InChI |
InChI=1S/C19H15ClO4.Na/c1-11(21)10-15(12-6-8-13(20)9-7-12)17-18(22)14-4-2-3-5-16(14)24-19(17)23;/h2-9,15,22H,10H2,1H3;/q;+1/p-1 |
InChI Key |
KQCCQPPQFRDGBB-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)CC(C1=CC=C(C=C1)Cl)C2=C(C3=CC=CC=C3OC2=O)[O-].[Na+] |
Origin of Product |
United States |
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